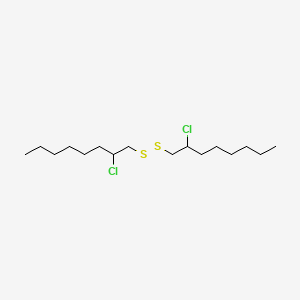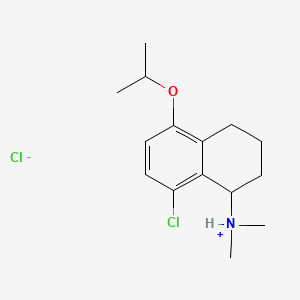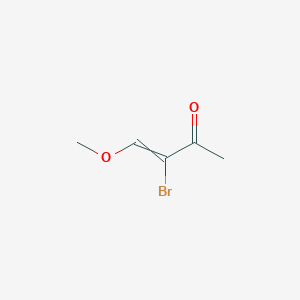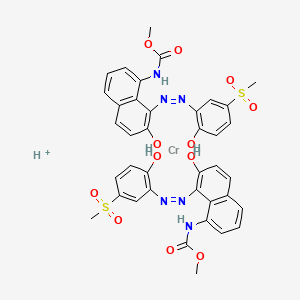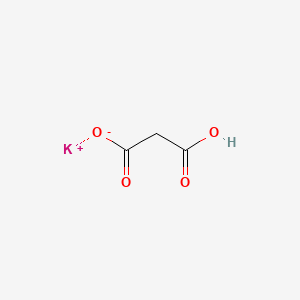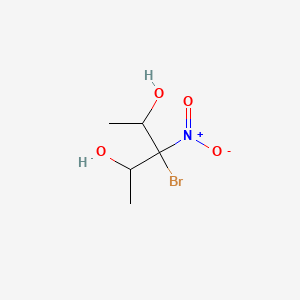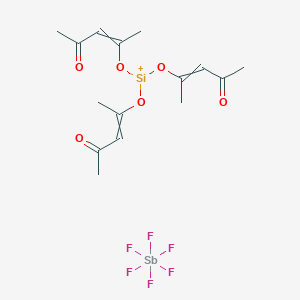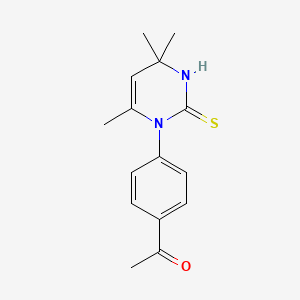
Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride is a complex organic compound that belongs to the class of phenothiazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a cinchoninic acid moiety and a phenothiazine core, contributes to its distinctive properties and functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the phenothiazine core, followed by the introduction of the cinchoninic acid moiety. Key steps in the synthesis include:
Formation of Phenothiazine Core: This step involves the reaction of 2-chloroaniline with sulfur to form the phenothiazine ring.
Introduction of Dimethylaminopropyl Group: The phenothiazine core is then reacted with 3-(dimethylamino)propyl chloride under basic conditions to introduce the dimethylaminopropyl group.
Attachment of Cinchoninic Acid Moiety: The final step involves the esterification of the cinchoninic acid with the phenothiazine derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antipsychotic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to:
Bind to Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Inhibit Enzymes: The compound can inhibit enzymes involved in neurotransmitter synthesis and degradation.
Modulate Ion Channels: It affects ion channels, particularly those involved in neuronal signaling, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: A phenothiazine used primarily as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic effects and structural similarity to the compound .
Uniqueness
Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride is unique due to its combination of the cinchoninic acid moiety and the phenothiazine core. This unique structure imparts distinct pharmacological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
72170-37-7 |
|---|---|
Molekularformel |
C29H29Cl2N3O2S |
Molekulargewicht |
554.5 g/mol |
IUPAC-Name |
3-[2-(6-chloro-4-ethoxycarbonylquinolin-2-yl)phenothiazin-10-yl]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C29H28ClN3O2S.ClH/c1-4-35-29(34)22-18-24(31-23-12-11-20(30)17-21(22)23)19-10-13-28-26(16-19)33(15-7-14-32(2)3)25-8-5-6-9-27(25)36-28;/h5-6,8-13,16-18H,4,7,14-15H2,1-3H3;1H |
InChI-Schlüssel |
ULIIIBNEALCLHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC4=C(C=C3)SC5=CC=CC=C5N4CCC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
